CA4P is synthesized through the phosphorylation of combretastatin A4 (CA4), which is a natural product isolated from Combretum caffrum. The synthesis typically involves the following steps:
The synthesis requires careful control of reaction conditions to ensure high yields and purity. The resulting compound is often purified through crystallization or chromatography techniques. The final product is typically characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and molecular weight .
The molecular formula for CA4P is , with a molar mass of approximately 396.332 g/mol. The structure features a stilbene backbone with phosphate modifications that enhance its solubility and biological activity.
CA4P acts primarily through its conversion to combretastatin A4 upon dephosphorylation in vivo. This active metabolite binds to tubulin, disrupting microtubule assembly and leading to cell cycle arrest.
The reaction kinetics involve rapid binding and dissociation rates compared to other known tubulin inhibitors like colchicine, making CA4P an effective agent in disrupting tumor blood flow at relatively low doses .
CA4P exerts its effects primarily by targeting newly formed endothelial cells within tumors. Upon administration:
Studies have shown that CA4P can significantly reduce blood flow in tumors within hours of administration, leading to necrosis in tumor cells due to lack of oxygen and nutrients .
CA4P has been investigated primarily as an anti-cancer agent due to its unique mechanism as a vascular disrupting agent. Its applications include:
Clinical trials have demonstrated promising results, including prolonged progression-free survival in patients treated with CA4P . Ongoing research continues to explore its potential across different cancer types and treatment regimens.
CA4P is rapidly dephosphorylated in vivo to its active metabolite, CA4, which binds with high affinity to the colchicine site on β-tubulin (Kd = 0.40 ± 0.06 µM) [2] [10]. This binding competitively inhibits colchicine (Ki = 0.14 µM) and potently suppresses tubulin polymerization (IC50 = 2.4 ± 1.4 µM). Unlike colchicine, which binds slowly, CA4 exhibits rapid association and dissociation kinetics (dissociation t1/2 = 3.6 minutes at 37°C vs. 405 minutes for colchicine) [10]. This dynamic facilitates acute effects on microtubule stability.
Microtubule depolymerization by CA4 disrupts critical endothelial cell functions:
Table 1: Tubulin Binding Kinetics of CA4 vs. Reference Compounds
Compound | Binding Site | Kd (µM) | Tubulin Polymerization IC50 (µM) | Dissociation t1/2 (min) |
---|---|---|---|---|
CA4 | Colchicine | 0.40 ± 0.06 | 2.4 ± 1.4 | 3.6 |
Colchicine | Colchicine | 0.30 ± 0.05 | 2.9 ± 0.8 | 405 |
Vincristine | Vinca | 6.80 ± 0.90 | 1.8 ± 0.3 | 1200 |
Microtubule depolymerization by CA4 induces rapid cytoskeletal reorganization in tumor-associated endothelial cells:
Table 2: Timeline of CA4P-Induced Vascular Permeability Effects
Time Post-CA4P | Primary Event | Secondary Consequence |
---|---|---|
10–20 minutes | Endothelial cell rounding | Loss of intercellular junctions |
30–60 minutes | Plasma protein extravasation | Increased interstitial fluid pressure |
1–4 hours | Platelet aggregation/activation | Microthrombus formation |
>4 hours | Hemorrhage & blood viscosity increase | Vascular stasis & ischemic necrosis |
CA4P selectively disrupts tumor neovessels due to their structural immaturity and molecular vulnerability:
The differential sensitivity of endothelial cells to CA4P hinges on their maturity and microenvironment:
Table 3: Characteristics of CA4P-Sensitive vs. Resistant Vasculature
Feature | Tumor Vasculature | Normal Vasculature |
---|---|---|
Pericyte Coverage | Sparse or absent | Dense, continuous |
Endothelial Proliferation | High (driven by VEGF/FGF) | Low (quiescent) |
VE-Cadherin Stability | Low (susceptible to disruption) | High (SMC-stabilized) |
Actin Organization | Weak cortical actin | Robust cortical actin ring |
CA4P Sensitivity | High (vascular shutdown in minutes) | Low (minimal flow reduction) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7